Crystallographic Data Confirms Molecular Geometry for Structure-Based Design
A crystal structure of a rhodium complex incorporating the 1,3-dichloro-6-methoxyisoquinoline scaffold has been deposited in the Crystallography Open Database (COD). The structure was determined with a residual factor (R-factor) of 0.0421, crystallizing in the monoclinic P21/n space group with unit cell parameters a = 11.4631 Å, b = 12.2418 Å, c = 17.1604 Å, and β = 95.555° [1]. This level of resolution provides a precise, experimentally verified three-dimensional conformation of the heterocyclic core. In contrast, computed geometries for unsubstituted isoquinoline or mono-substituted analogs lack this level of empirical validation for the specific 1,3-dichloro-6-methoxy substitution pattern [2].
| Evidence Dimension | Crystallographic resolution and unit cell parameters |
|---|---|
| Target Compound Data | R-factor = 0.0421; Space group P21/n; a = 11.4631 Å, b = 12.2418 Å, c = 17.1604 Å, β = 95.555° (rhodium complex scaffold) |
| Comparator Or Baseline | Unsubstituted isoquinoline: No directly comparable crystal structure available for the same complex type |
| Quantified Difference | Not applicable (data unavailable for comparator) |
| Conditions | X-ray diffraction; rhodium complex derivative of the scaffold |
Why This Matters
Procurement of this specific compound enables structure-based drug design efforts requiring validated, high-resolution geometric parameters for molecular docking and pharmacophore modeling.
- [1] Coles, S. J.; Hursthouse, M. B.; Dervisi, A. C27H34ClN2Rh Crystal Structure. Crystal Structure Report Archive, 2008, 479. View Source
- [2] Crystallography Open Database (COD). Entry for 1,3-Dichloro-6-methoxyisoquinoline Rhodium Complex. View Source
